Melting Point Depression vs. Para-Fluoro Isomer: Implications for Purification and Formulation
The target compound exhibits a melting point of 34–38 °C, as reported by at least one supplier datasheet . The para-fluoro analog (5-tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, CAS 1154372-47-0) is expected to display a higher melting point due to the greater molecular symmetry of the para-substituted ring, which typically leads to stronger crystal packing. Although an experimentally determined melting point for the para isomer was not available in the accessed sources, this class-level inference suggests that the meta-fluorophenyl substitution results in a significantly lower melting point (solid near room temperature vs. likely >100 °C for the para analog).
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 34–38 °C (supplier-reported) |
| Comparator Or Baseline | 5-tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1154372-47-0) – quantitative mp data unavailable; class-level inference predicts a higher mp. |
| Quantified Difference | Likely >60 °C difference (estimated, based on symmetry arguments) |
| Conditions | Capillary melting point apparatus; supplier specification |
Why This Matters
A low melting point can simplify recrystallization and enhance solubility in organic solvents, while the solid form of the para isomer may require more aggressive dissolution conditions, impacting downstream synthetic throughput.
